molecular formula C21H23FN4S2 B11246237 2-(4-Fluorophenyl)-4-methyl-5-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)thiazole

2-(4-Fluorophenyl)-4-methyl-5-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)thiazole

Katalognummer: B11246237
Molekulargewicht: 414.6 g/mol
InChI-Schlüssel: YZJNUMUQOIJRAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE is a complex organic compound that features a combination of fluorophenyl, thiazolyl, and pyridazinyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorophenacyl bromide with 2-aminothiazole to form an intermediate, which is then reacted with 6-chloropyridazine in the presence of a base to yield the final product. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or thiazolyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **4-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE
  • **3-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE

Uniqueness

The uniqueness of 3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}PYRIDAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance its binding affinity to certain targets and improve its stability.

Eigenschaften

Molekularformel

C21H23FN4S2

Molekulargewicht

414.6 g/mol

IUPAC-Name

2-(4-fluorophenyl)-4-methyl-5-[6-(2-piperidin-1-ylethylsulfanyl)pyridazin-3-yl]-1,3-thiazole

InChI

InChI=1S/C21H23FN4S2/c1-15-20(28-21(23-15)16-5-7-17(22)8-6-16)18-9-10-19(25-24-18)27-14-13-26-11-3-2-4-12-26/h5-10H,2-4,11-14H2,1H3

InChI-Schlüssel

YZJNUMUQOIJRAX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCCN4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.